
BISMUTH SODIUM IODIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bismuth sodium iodide is a compound that combines bismuth, sodium, and iodine Bismuth is a heavy metal known for its low toxicity and various applications in medicine and industry Sodium is a highly reactive alkali metal, and iodine is a halogen known for its antiseptic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bismuth sodium iodide can be synthesized through various methods. One common approach involves the reaction of bismuth triiodide with sodium iodide in an aqueous solution. The reaction typically occurs at elevated temperatures to ensure complete dissolution and reaction of the components. Another method involves the use of ionic liquids as solvents, which can facilitate the formation of this compound at lower temperatures and with higher yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using high-purity reagents and controlled reaction conditions. The use of hydrothermal methods, where the reaction occurs in a sealed vessel at high temperatures and pressures, is also common. This method allows for the formation of high-quality crystals with well-defined structures .
Analyse Chemischer Reaktionen
Types of Reactions
Bismuth sodium iodide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, bismuth can be converted to higher oxidation states, while in reduction reactions, it can be reduced to lower oxidation states. Substitution reactions often involve the replacement of iodine atoms with other halogens or functional groups .
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, and bases. For example, the reaction with hydrochloric acid can lead to the formation of bismuth chloride and sodium chloride. Similarly, reactions with other halogens can produce corresponding bismuth halides .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For instance, reactions with sulfur can produce bismuth sulfide, while reactions with oxygen can yield bismuth oxide .
Wissenschaftliche Forschungsanwendungen
Bismuth sodium iodide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other bismuth-containing compounds. In biology and medicine, this compound is investigated for its potential antimicrobial and anticancer properties. Its unique properties make it suitable for use in drug delivery systems, where it can enhance the efficacy and targeting of therapeutic agents .
In industry, this compound is used in the production of semiconductors and other electronic materials. Its ability to form stable complexes with various ligands makes it valuable in the development of new materials with specific electronic and optical properties .
Wirkmechanismus
The mechanism of action of bismuth sodium iodide involves its interaction with biological molecules and cellular structures. Bismuth ions can bind to proteins and enzymes, disrupting their function and leading to cell death. This property is particularly useful in the treatment of bacterial infections and cancer .
At the molecular level, this compound can interfere with the synthesis of nucleic acids and proteins, inhibiting the growth and proliferation of cells. The compound’s ability to generate reactive oxygen species also contributes to its antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Bismuth sodium iodide can be compared with other bismuth-containing compounds, such as bismuth oxychloride and bismuth sulfide. While all these compounds share some common properties, such as low toxicity and antimicrobial activity, this compound has unique features that make it particularly suitable for certain applications.
Similar Compounds
Bismuth oxychloride: Known for its use in cosmetics and pigments, bismuth oxychloride has excellent optical properties but lacks the antimicrobial activity of this compound.
Bismuth triiodide: This compound is similar to this compound in terms of its iodine content but has different chemical and physical properties, making it suitable for different applications.
Eigenschaften
CAS-Nummer |
1344-88-3 |
|---|---|
Molekularformel |
BiI4Na |
Molekulargewicht |
739.5880 g/mol |
IUPAC-Name |
bismuth;sodium;tetraiodide |
InChI |
InChI=1S/Bi.4HI.Na/h;4*1H;/q+3;;;;;+1/p-4 |
InChI-Schlüssel |
JNXRGFHWICFFIR-UHFFFAOYSA-J |
Kanonische SMILES |
[Na+].[I-].[I-].[I-].[I-].[Bi+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




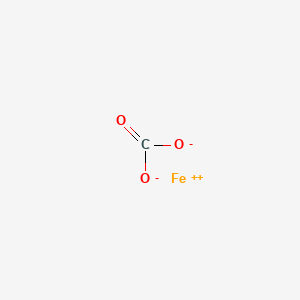
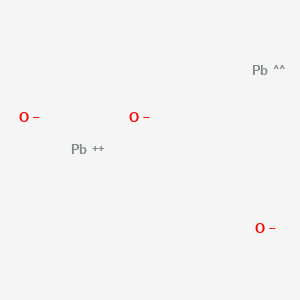
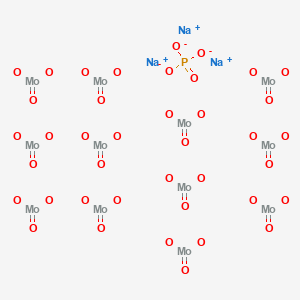
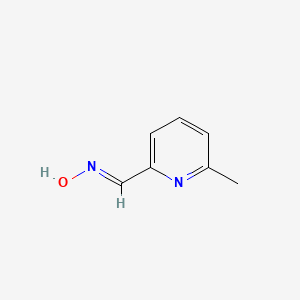
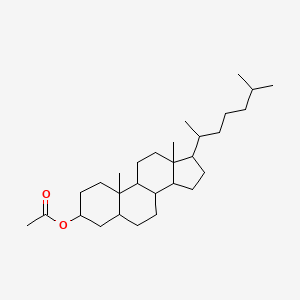
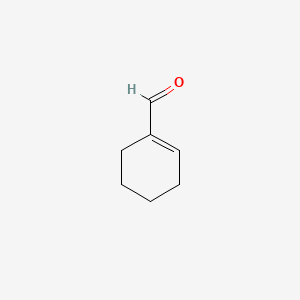
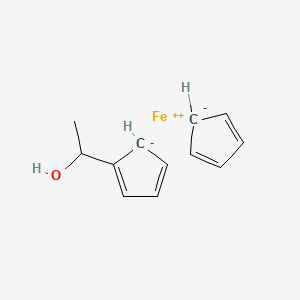
![2-Amino-3-[4-[5-(dimethylamino)naphthalen-1-yl]sulfonyloxyphenyl]propanoic acid](/img/structure/B1143345.png)
